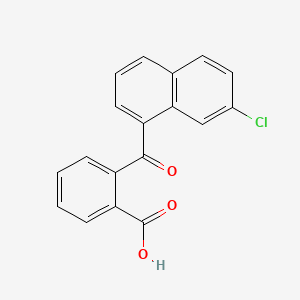
2-Chloro-3,6-dihydroxy-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired positions on the tyrosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3,6-dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-dihydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism. The compound’s halogenated structure may enhance its binding affinity and specificity for certain enzymes, leading to altered metabolic outcomes.
Comparison with Similar Compounds
- 3-Chloro-L-tyrosine
- 6-Chloro-L-tyrosine
- 2,6-Dichloro-L-tyrosine
Comparison: 2-Chloro-3,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups at specific positions on the tyrosine molecule. This unique structure imparts distinct chemical and biological properties compared to other halogenated tyrosine derivatives. For example, the presence of multiple hydroxyl groups may enhance its solubility and reactivity in aqueous environments, making it more suitable for certain applications.
Properties
CAS No. |
61201-53-4 |
|---|---|
Molecular Formula |
C9H10ClNO5 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-chloro-3,4,6-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-7-3(1-4(11)9(15)16)5(12)2-6(13)8(7)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
InChI Key |
IBGDWQPAKRNJIP-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1O)O)Cl)C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Cl)CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)



![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

